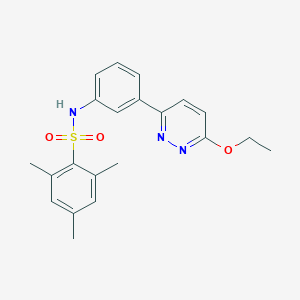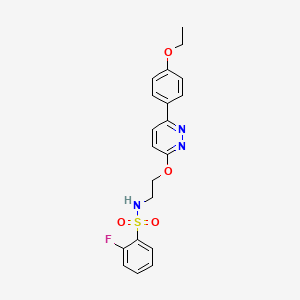
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a thiazepane ring, a sulfonyl group, and an isoxazole ring . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane and isoxazole rings would give the molecule a certain degree of rigidity, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups mentioned above. For example, the sulfonyl group is typically quite reactive and could undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could affect the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Potential
A series of 4-arylsulfonyl-1,3-oxazoles, related to the chemical structure , have demonstrated significant anticancer activities. Specifically, various compounds in this category showed high activity against different cancer cell lines, including CNS Cancer, Non-Small Cell Lung Cancer, and pleural mesothelioma. These findings suggest the potential of such compounds as a basis for developing new anticancer drugs (Zyabrev et al., 2022).
Synthesis and Structural Analysis
Research has been conducted on synthesizing and characterizing novel compounds similar to the one , emphasizing their structure and reactivity. This includes efficient synthesis methods and analyses using techniques like IR, NMR, and mass spectrometry, providing insights into their molecular properties and potential applications (Chhakra et al., 2019).
Fluorescent Molecular Probes
Compounds with structures similar to 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole have been utilized in creating fluorescent solvatochromic dyes. These dyes, with their strong solvent-dependent fluorescence, are useful in developing ultrasensitive fluorescent molecular probes for biological studies, particularly in understanding various cellular processes (Diwu et al., 1997).
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors
Novel sulfonamides, similar in structure to the compound , have shown effectiveness as VEGFR-2 inhibitors. This indicates their potential use in anticancer therapies, particularly in targeting cancer cell proliferation (Ghorab et al., 2016).
Antifungal Properties
Research on 3,3-dimethyl analogs of related compounds has highlighted their potent antifungal activities against strains like Candida albicans and Aspergillus fumigatus. This suggests a potential avenue for developing new antifungal agents (Miyauchi et al., 1996).
Biological Evaluation of Metal Complexes
Studies have been conducted on sulfonamide-derived ligands and their metal complexes, including compounds structurally similar to the one . These studies focus on their antibacterial, antifungal, and cytotoxic activities, which are essential for developing new therapeutic agents (Chohan & Shad, 2011).
BRD4 Inhibition for Cancer Treatment
Research on 3,5-dimethylisoxazole derivatives, related to the given compound, has identified their potential as BRD4 inhibitors. BRD4 is a target for blocking proliferation in various cancer cell lines, indicating the importance of these compounds in cancer research (Li et al., 2018).
Propiedades
IUPAC Name |
4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S2/c1-10-16(11(2)23-19-10)25(21,22)20-6-5-15(24-8-7-20)13-9-12(17)3-4-14(13)18/h3-4,9,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUZGSUVXLZHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)
![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
![5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2639113.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2639115.png)
![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)


![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639128.png)